Nickel dihydroxide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Nickel - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

nickel;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.2H2O/h;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBQNUOBCRIENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4NiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12125-56-3 (nickel-(OH)3), 14701-22-5 (Parent) | |

| Record name | Nickel hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012054487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

94.724 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Water or Solvent Wet Solid, Green crystals; [HSDB] Water insoluble; [ACGIH] | |

| Record name | Nickel hydroxide (Ni(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

752 °F | |

| Record name | Nickel(II) hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12054-48-7 | |

| Record name | Nickel hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012054487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel hydroxide (Ni(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Nickel Dihydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of nickel dihydroxide, Ni(OH)₂, a material of significant interest in various fields, including battery technology, catalysis, and electrochemistry. The guide details the structural characteristics of its primary polymorphs, α-Ni(OH)₂ and β-Ni(OH)₂, outlines the key experimental protocols for their analysis, and presents crystallographic data in a clear, comparative format.

Introduction to this compound Polymorphs

This compound predominantly exists in two crystalline forms: the alpha (α) and beta (β) phases. The arrangement of atoms in these polymorphs directly influences their physicochemical properties and, consequently, their performance in various applications.

-

β-Nickel Dihydroxide (β-Ni(OH)₂): This is the more stable and well-ordered phase of this compound. It is isostructural with brucite (Mg(OH)₂), featuring a hexagonal crystal system.[1][2] The structure consists of hexagonally close-packed hydroxide ions with nickel ions occupying the octahedral sites between alternating layers.[1] This layered structure is held together by van der Waals forces.

-

α-Nickel Dihydroxide (α-Ni(OH)₂): The alpha phase is a hydrated form of this compound and is generally less crystalline and more disordered than the beta phase.[3] It possesses a turbostratic structure, characterized by a random stacking of the Ni(OH)₂ layers.[4] These layers are separated by intercalated water molecules and, often, anions, leading to a larger interlayer spacing compared to the beta phase.[3] Due to its disordered nature, α-Ni(OH)₂ often exhibits broader diffraction peaks in X-ray analysis.[3]

Quantitative Crystallographic Data

The structural parameters of α- and β-Ni(OH)₂ have been determined through various diffraction techniques. The following tables summarize the key crystallographic data for both polymorphs, providing a basis for comparison.

Table 1: Crystallographic Data for β-Nickel Dihydroxide

| Parameter | Value | Source |

| Crystal System | Trigonal | [5] |

| Space Group | P-3m1 | [6][7] |

| Lattice Constant (a) | 3.117 Å - 3.13 Å | [3][6] |

| Lattice Constant (c) | 4.595 Å - 4.605 Å | [3][5] |

| Angle (γ) | 120° | [5] |

Table 2: Crystallographic Data for α-Nickel Dihydroxide

| Parameter | Value | Source |

| Crystal System | Rhombohedral | [4] |

| Space Group | R-3m (idealized) | [5] |

| Lattice Constant (a) | ~3.07 Å | [5] |

| Lattice Constant (c) | ~23.1 Å (variable) | [5] |

| Interlayer Spacing | ~7.6 Å | [4] |

Experimental Protocols for Structural Analysis

The determination of the crystal structure of this compound relies on several key analytical techniques. This section provides an overview of the methodologies for X-ray Diffraction (XRD) and Neutron Diffraction, which are central to the structural characterization of these materials.

X-ray Diffraction (XRD) Analysis

XRD is the most common technique for identifying the crystalline phases and determining the structural parameters of this compound.

3.1.1. Sample Preparation

-

Grinding: The this compound sample is finely ground to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mounting: The powdered sample is then mounted onto a sample holder. Care should be taken to create a flat, smooth surface to minimize errors in diffraction peak positions.

3.1.2. Data Collection

-

Instrument: A powder X-ray diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) or cobalt (Co Kα, λ = 1.789 Å) X-ray source is typically used.[5]

-

Scan Parameters: The diffraction pattern is recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 1-2°/min.

3.1.3. Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful method for analyzing powder diffraction data to refine the crystal structure parameters.

-

Software: Software such as FullProf or GSAS is commonly used for Rietveld refinement.

-

Initial Model: The refinement process starts with an initial structural model, including the space group, lattice parameters, and atomic positions of either α- or β-Ni(OH)₂.

-

Refinement Steps: The following parameters are sequentially refined to minimize the difference between the observed and calculated diffraction patterns:

-

Scale factor

-

Background parameters

-

Lattice parameters

-

Peak shape parameters (e.g., Caglioti parameters U, V, W)

-

Atomic coordinates and isotropic displacement parameters

-

Neutron Diffraction Analysis

Neutron diffraction is particularly valuable for determining the positions of light atoms, such as hydrogen, in the crystal structure of this compound. This is due to the comparable neutron scattering lengths of nickel, oxygen, and hydrogen.

3.2.1. Sample Preparation

For in-situ electrochemical studies, the this compound is typically used as an electrode material within a specially designed electrochemical cell that is transparent to neutrons. To minimize incoherent scattering from hydrogen, deuterated samples (Ni(OD)₂) and electrolytes are often used.

3.2.2. In-Situ Data Collection

-

Instrument: A high-flux neutron powder diffractometer at a research reactor or spallation source is required.

-

Electrochemical Cell: The cell is designed to allow for electrochemical cycling (charging and discharging) while the neutron diffraction data is being collected. This enables the study of structural changes in the material as a function of its state of charge.

-

Data Acquisition: Diffraction patterns are collected at various points during the electrochemical cycling.

3.2.3. Data Analysis

Similar to XRD, Rietveld refinement of the neutron diffraction data is performed to obtain detailed structural information, including the precise location of deuterium (hydrogen) atoms within the lattice and any changes in the Ni-O-D bond angles and lengths during electrochemical processes.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate the crystal structures of the this compound polymorphs and a typical experimental workflow for their analysis.

References

Alpha vs. Beta Ni(OH)₂ Polymorphs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the alpha (α) and beta (β) polymorphs of nickel hydroxide (Ni(OH)₂). It delves into their core structural differences, synthesis methodologies, and electrochemical properties, offering a valuable resource for researchers in materials science, energy storage, and catalysis.

Structural and Physicochemical Properties

The two main polymorphs of nickel hydroxide, α-Ni(OH)₂ and β-Ni(OH)₂, exhibit distinct structural and physicochemical characteristics that significantly influence their performance in various applications. The α-phase is a hydrated and metastable form, while the β-phase is a more stable and well-crystallized structure.

The α-Ni(OH)₂ polymorph possesses a turbostratic structure, characterized by randomly oriented layers. It has a larger interlayer spacing due to the presence of intercalated water molecules and potentially other anions.[1] This larger spacing facilitates ion transport, which can lead to higher theoretical capacitance.[2] In contrast, β-Ni(OH)₂ has a well-defined hexagonal brucite crystal structure with no intercalated water molecules, resulting in a smaller interlayer distance.

The structural differences are summarized in the table below:

| Property | α-Ni(OH)₂ | β-Ni(OH)₂ |

| Crystal System | Rhombohedral/Trigonal | Hexagonal |

| Interlayer Spacing (Å) | ~7.6 - 8.0 | ~4.6 |

| Structure | Turbostratic, layered with intercalated water and anions | Brucite-type, well-ordered layers |

| Stability | Metastable, tends to convert to β-phase in alkaline solutions or during cycling[2] | Thermodynamically stable |

| Theoretical Capacitance | Higher | Lower |

Crystallographic Data:

The following table presents a comparison of the crystallographic parameters for both polymorphs.

| Polymorph | Crystal System | Space Group | a (Å) | c (Å) | Reference |

| α-Ni(OH)₂ | Rhombohedral | R-3m | 3.02 - 3.08 | 8.6 - 23.6 | [3] |

| β-Ni(OH)₂ | Hexagonal | P-3m1 | 3.126 | 4.605 | [4] |

Electrochemical Performance

The distinct structural properties of α- and β-Ni(OH)₂ directly impact their electrochemical behavior, particularly their specific capacitance, rate capability, and cycling stability.

α-Ni(OH)₂ generally exhibits a higher initial specific capacitance compared to β-Ni(OH)₂.[2] This is attributed to its larger interlayer spacing, which allows for more efficient intercalation/deintercalation of ions. However, its metastable nature often leads to poorer cycling stability, as it tends to transform into the more stable β-phase during repeated charge-discharge cycles in alkaline electrolytes.[2]

β-Ni(OH)₂ typically shows better cycling stability and rate capability due to its stable crystal structure.[5] While its initial specific capacitance might be lower than that of the α-phase, its robust nature makes it more suitable for long-term applications.

The electrochemical reactions for both polymorphs in an alkaline electrolyte are as follows:

-

α-Ni(OH)₂: α-Ni(OH)₂ + OH⁻ ↔ γ-NiOOH + H₂O + e⁻

-

β-Ni(OH)₂: β-Ni(OH)₂ + OH⁻ ↔ β-NiOOH + H₂O + e⁻

The transformation of α-Ni(OH)₂ to γ-NiOOH involves a higher oxidation state for nickel compared to the β-Ni(OH)₂ to β-NiOOH transformation, which contributes to its higher theoretical capacity.[6]

Comparative Electrochemical Data:

| Parameter | α-Ni(OH)₂ | β-Ni(OH)₂ |

| Specific Capacitance (F/g) | 1624 - 2602 | 225 - 1998 |

| Cycling Stability | Lower, often shows capacity fading | Higher, better capacity retention |

| Rate Capability | Generally lower | Generally higher |

Note: The reported values can vary significantly depending on the synthesis method, morphology, and testing conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of α- and β-Ni(OH)₂.

Synthesis Protocols

a) Synthesis of α-Ni(OH)₂ (Hydrothermal Method)

This protocol describes a typical hydrothermal synthesis of α-Ni(OH)₂.

Materials:

-

Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Urea (CO(NH₂)₂)

-

Deionized (DI) water

-

Ethanol

Procedure:

-

Dissolve a specific amount of Ni(NO₃)₂·6H₂O and urea in a mixture of DI water and ethanol with vigorous stirring to form a homogeneous solution.

-

Transfer the solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specified temperature (e.g., 120-180 °C) for a certain duration (e.g., 6-24 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product repeatedly with DI water and ethanol to remove any residual ions.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours.

b) Synthesis of β-Ni(OH)₂ (Hydrothermal Method)

A common method for synthesizing β-Ni(OH)₂ is also the hydrothermal method, with slight variations in precursors and conditions.[7]

Materials:

-

Nickel sulfate (NiSO₄) or Nickel nitrate (Ni(NO₃)₂)

-

Sodium hydroxide (NaOH) or another precipitating agent

-

Deionized (DI) water

Procedure:

-

Prepare an aqueous solution of the nickel salt (e.g., NiSO₄).

-

Prepare a separate aqueous solution of the precipitating agent (e.g., NaOH).

-

Mix the two solutions under controlled conditions (e.g., dropwise addition) while stirring.

-

Transfer the resulting suspension to a Teflon-lined autoclave.

-

Heat the autoclave to a specific temperature (e.g., 180 °C) for a set duration (e.g., 24 hours).[7]

-

After cooling, collect the precipitate by filtration or centrifugation.

-

Wash the product thoroughly with DI water until the pH is neutral.

-

Dry the β-Ni(OH)₂ powder in an oven at a suitable temperature.

Characterization Protocols

a) X-ray Diffraction (XRD)

XRD is a fundamental technique to determine the crystal structure and phase purity of the synthesized Ni(OH)₂.

Procedure:

-

Prepare a well-ground powder sample of the synthesized Ni(OH)₂.

-

Mount the sample on the XRD sample holder.

-

Perform the XRD scan over a 2θ range typically from 10° to 80° using a Cu Kα radiation source.

-

Analyze the resulting diffraction pattern to identify the characteristic peaks of α-Ni(OH)₂ (e.g., around 11°, 22°, 34°) or β-Ni(OH)₂ (e.g., around 19°, 33°, 38°).

b) Scanning Electron Microscopy (SEM)

SEM is used to investigate the morphology and microstructure of the Ni(OH)₂ samples.

Procedure:

-

Disperse a small amount of the Ni(OH)₂ powder onto a carbon tape mounted on an SEM stub.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.

-

Image the sample at various magnifications to observe the particle size, shape, and surface features.

c) Electrochemical Measurements

Electrochemical characterization is crucial to evaluate the performance of the Ni(OH)₂ polymorphs as electrode materials. This is typically performed in a three-electrode setup.

Working Electrode Preparation:

-

Mix the active material (Ni(OH)₂), a conductive agent (e.g., acetylene black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry.

-

Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth).

-

Dry the electrode in a vacuum oven.

-

Press the electrode to ensure good contact and uniformity.

Electrochemical Tests:

-

Cyclic Voltammetry (CV): To study the redox behavior and determine the operating potential window.

-

Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance and evaluate the rate capability.

-

Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer and diffusion kinetics.

-

Cycling Stability Test: To assess the long-term performance and capacity retention over a large number of cycles.

Visualizations

The following diagrams illustrate key concepts and workflows related to the α- and β-Ni(OH)₂ polymorphs.

Conclusion

The choice between α- and β-Ni(OH)₂ polymorphs is highly dependent on the specific application requirements. For applications demanding high initial energy storage capacity, the α-phase may be advantageous, provided its stability issues can be addressed, for instance, through doping or the formation of composites. For applications requiring long-term stability and high-rate performance, the β-phase is often the more reliable choice. A thorough understanding of their synthesis-structure-property relationships is crucial for the rational design of high-performance nickel-based materials for energy storage and other advanced applications.

References

- 1. Nickel hydroxides and related materials: a review of their structures, synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α- and β-Phase Ni-Mg Hydroxide for High Performance Hybrid Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Rational Design and in-situ Synthesis of Ultra-Thin β-Ni(OH)2 Nanoplates for High Performance All-Solid-State Flexible Supercapacitors [frontiersin.org]

- 6. A comparative study of α-Ni(OH) 2 and Ni nanoparticle supported ZIF-8@reduced graphene oxide-derived nitrogen doped carbon for electrocatalytic ethano ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08208C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Nickel Dihydroxide Nanoparticles for Research and Drug Development Applications

Introduction

Nickel dihydroxide (Ni(OH)₂) nanoparticles have garnered significant attention from the scientific community due to their unique physicochemical characteristics, including a high surface-to-volume ratio, tunable morphology, and electrochemical activity.[1] These properties make them highly suitable for a range of applications, from energy storage devices like batteries and supercapacitors to advanced biomedical uses.[2][3] In the realm of drug development, Ni(OH)₂ nanoparticles are being explored as potential nanocarriers for targeted drug delivery, leveraging their ability to be surface-functionalized to enhance bioavailability and reduce systemic toxicity.[1][4] This guide provides an in-depth overview of the core methodologies for synthesizing Ni(OH)₂ nanoparticles, offering detailed experimental protocols and a summary of how key parameters influence the final product's characteristics.

Core Synthesis Methodologies

The synthesis of this compound nanoparticles can be achieved through various "bottom-up" chemical methods, where nanoparticles are grown from atomic or molecular precursors. The most common and versatile techniques include chemical precipitation, hydrothermal and solvothermal methods, and microwave-assisted synthesis.[2][5] These methods generally involve the reaction of a nickel salt precursor with a hydroxyl-donating agent (a precipitant) in a controlled environment to induce the nucleation and growth of Ni(OH)₂ nanostructures.

References

- 1. jddtonline.info [jddtonline.info]

- 2. A Ten-Minute Synthesis of α-Ni(OH)2 Nanoflakes Assisted by Microwave on Flexible Stainless-Steel for Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shop.nanografi.com [shop.nanografi.com]

- 4. Frontiers | Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy [frontiersin.org]

- 5. Nickel hydroxides and related materials: a review of their structures, synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

The Electrochemical Heart of Next-Generation Energy Storage: An In-depth Technical Guide to Nickel Dihydroxide

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Electrochemical Properties of Nickel Dihydroxide

This technical guide provides a deep dive into the electrochemical properties of this compound (Ni(OH)₂), a material at the forefront of advanced energy storage solutions. With its high theoretical specific capacitance and rich redox chemistry, Ni(OH)₂ is a key component in the development of high-performance supercapacitors and batteries. This document outlines the fundamental characteristics of its primary polymorphs, α-Ni(OH)₂ and β-Ni(OH)₂, offering a comparative analysis of their electrochemical behavior, detailed experimental protocols for their synthesis and characterization, and a visual exploration of their charge storage mechanisms.

Core Electrochemical Properties of this compound

This compound is a layered material that exists in two main crystalline forms: the highly hydrated α-phase and the more stable, crystalline β-phase. The electrochemical performance of Ni(OH)₂ is intrinsically linked to its crystal structure, morphology, and conductivity.

The α-Ni(OH)₂ phase possesses a turbostratic structure with intercalated water molecules and anions, leading to a larger interlayer spacing. This characteristic facilitates rapid ion diffusion and theoretically allows for a higher specific capacitance. However, α-Ni(OH)₂ is metastable and can convert to the β-phase in alkaline electrolytes, particularly during electrochemical cycling.[1][2]

The β-Ni(OH)₂ phase has a well-defined, brucite-type hexagonal crystal structure. While it is more stable than the α-phase, its lower interlayer spacing can limit ion diffusion rates, resulting in a lower practical specific capacitance compared to its theoretical maximum.[1][3][4] The morphology of Ni(OH)₂ nanomaterials, such as nanosheets, nanowires, and nanoflowers, plays a crucial role in determining the electrochemically active surface area and, consequently, the overall performance.[5]

The fundamental charge storage mechanism in Ni(OH)₂ involves Faradaic redox reactions where Ni(II) is oxidized to Ni(III) during charging and reduced back during discharging. These reactions occur in an alkaline electrolyte, typically potassium hydroxide (KOH).

Redox Reactions:

-

α-Ni(OH)₂/γ-NiOOH: α-Ni(OH)₂ + OH⁻ ↔ γ-NiOOH + H₂O + e⁻

-

β-Ni(OH)₂/β-NiOOH: β-Ni(OH)₂ + OH⁻ ↔ β-NiOOH + H₂O + e⁻

The transformation between the α and γ phases can involve the transfer of more than one electron per nickel atom, contributing to its higher theoretical capacity.[6]

Factors Influencing Electrochemical Performance

Several factors significantly impact the electrochemical characteristics of Ni(OH)₂:

-

Crystallinity and Phase: The α-phase generally exhibits higher specific capacitance due to its disordered structure and larger interlayer spacing, which enhances ion accessibility.[2]

-

Morphology and Specific Surface Area: Nanostructured materials with high surface areas, such as nanosheets and porous architectures, provide more active sites for redox reactions.[5]

-

Conductivity: The inherently low electrical conductivity of Ni(OH)₂ can be improved by creating composites with conductive materials like carbon nanotubes, graphene, or by doping with other metals such as cobalt.

-

Additives: The incorporation of additives can enhance conductivity, improve cycling stability, and increase the overpotential for the oxygen evolution reaction, which is a common parasitic reaction in alkaline electrolytes.

Quantitative Electrochemical Data

The following tables summarize key quantitative data for the electrochemical performance of α-Ni(OH)₂ and β-Ni(OH)₂ based on reported literature values. These values can vary significantly depending on the synthesis method, electrode preparation, and testing conditions.

| Property | α-Ni(OH)₂ | β-Ni(OH)₂ |

| Theoretical Specific Capacitance | ~3152 F/g | 2082 F/g |

| Practical Specific Capacitance | 1400 - 2800 F/g | 800 - 1800 F/g |

| Operating Potential Window | ~0.1 to 0.6 V (vs. SCE) in KOH | ~0.1 to 0.5 V (vs. SCE) in KOH |

| Redox Potential (Anodic) | ~0.35 V (vs. SCE) | ~0.45 V (vs. SCE) |

| Redox Potential (Cathodic) | ~0.25 V (vs. SCE) | ~0.35 V (vs. SCE) |

Table 1: Comparison of Electrochemical Properties of α-Ni(OH)₂ and β-Ni(OH)₂.

| Parameter | Typical Range |

| Scan Rate (CV) | 1 - 100 mV/s |

| Current Density (GCD) | 1 - 20 A/g |

| Frequency Range (EIS) | 100 kHz - 0.01 Hz |

| AC Amplitude (EIS) | 5 - 10 mV |

| Electrolyte | 1 - 6 M KOH |

Table 2: Typical Experimental Parameters for Electrochemical Characterization of Ni(OH)₂.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Ni(OH)₂ and the subsequent electrochemical characterization.

Synthesis of this compound

3.1.1. Hydrothermal Synthesis of α-Ni(OH)₂ Nanospheres

This method yields α-Ni(OH)₂ nanospheres with a high specific surface area.

-

Precursor Solution Preparation: Dissolve 1.26 mmol of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and 12.6 mmol of urea (CO(NH₂)₂) in 50 mL of deionized water to form a homogeneous solution.[7]

-

Hydrothermal Reaction: Transfer the solution into a three-necked flask and heat at 105 °C for 24-60 hours under reflux.[7]

-

Washing and Drying: After the reaction, allow the solution to cool to room temperature. Collect the precipitate by centrifugation and wash it repeatedly with deionized water until the pH is neutral.

-

Final Product: Dry the resulting green powder in a vacuum oven at 60°C for 24 hours.[7]

3.1.2. Chemical Precipitation of β-Ni(OH)₂ Particles

This is a straightforward method for synthesizing β-Ni(OH)₂.

-

Precursor Solutions: Prepare a 0.1 M solution of Nickel(II) sulfate (NiSO₄) and a 4.0 M solution of sodium hydroxide (NaOH).[8]

-

Precipitation: Heat the NiSO₄ solution to 60°C. Slowly add the NaOH solution dropwise while vigorously stirring until the pH of the solution reaches approximately 7-8. A pale green precipitate of β-Ni(OH)₂ will form.[8]

-

Aging: Continue stirring the solution at 60°C for 1 hour to age the precipitate.

-

Washing and Drying: Collect the precipitate by filtration, wash thoroughly with deionized water to remove any unreacted salts, and then dry in an oven at 80°C for 12 hours.

Working Electrode Preparation

-

Slurry Preparation: Prepare a homogeneous slurry by mixing 80 wt% of the synthesized Ni(OH)₂ powder (active material), 10 wt% of acetylene black (conductive agent), and 10 wt% of polyvinylidene fluoride (PVDF) binder dissolved in N-methyl-2-pyrrolidone (NMP).[5]

-

Coating: Coat the prepared slurry onto a piece of nickel foam (current collector) of a defined area (e.g., 1x1 cm²).

-

Drying and Pressing: Dry the coated nickel foam in a vacuum oven at 80°C for 3 hours to remove the NMP solvent.[7] After drying, press the electrode under a pressure of approximately 8 MPa for 1 minute to ensure good contact between the active material and the current collector.[7]

Electrochemical Measurements

All electrochemical measurements are typically performed in a three-electrode cell configuration at room temperature.

-

Working Electrode: The prepared Ni(OH)₂ coated nickel foam.

-

Counter Electrode: A platinum foil or mesh.

-

Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

-

Electrolyte: An aqueous solution of potassium hydroxide (KOH), typically in the range of 1 M to 6 M.

3.3.1. Cyclic Voltammetry (CV)

CV is used to investigate the redox behavior and determine the specific capacitance of the material.

-

Setup: Assemble the three-electrode cell with the prepared electrodes and electrolyte.

-

Parameters: Set the potential window (e.g., 0 to 0.6 V vs. SCE) and a range of scan rates (e.g., 5, 10, 20, 50, 100 mV/s).

-

Measurement: Record the cyclic voltammograms at each scan rate. The shape of the CV curves and the presence of redox peaks provide qualitative information about the Faradaic processes.

-

Specific Capacitance Calculation: The specific capacitance (C, in F/g) can be calculated from the CV curve using the following equation:

C = (∫i dV) / (2 * m * s * ΔV)

where ∫i dV is the integrated area of the CV curve, m is the mass of the active material (g), s is the scan rate (V/s), and ΔV is the potential window (V).[9][10][11]

3.3.2. Galvanostatic Charge-Discharge (GCD)

GCD measurements are used to evaluate the capacitive behavior and cycling stability of the electrode at a constant current.

-

Setup: Use the same three-electrode cell setup.

-

Parameters: Set a potential window (e.g., 0 to 0.45 V vs. SCE) and a range of constant current densities (e.g., 1, 2, 5, 10, 20 A/g).

-

Measurement: Charge and discharge the electrode at each current density for a set number of cycles (e.g., 1000 cycles) to assess stability.

-

Specific Capacitance Calculation: The specific capacitance (C, in F/g) is calculated from the discharge curve using the formula:

C = (I * Δt) / (m * ΔV)

where I is the discharge current (A), Δt is the discharge time (s), m is the mass of the active material (g), and ΔV is the potential window of the discharge (V).[12]

3.3.3. Electrochemical Impedance Spectroscopy (EIS)

EIS is employed to study the charge transfer and diffusion processes occurring at the electrode-electrolyte interface.

-

Setup: The three-electrode cell is used.

-

Parameters: Apply a small AC voltage perturbation (e.g., 5 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential.

-

Data Analysis: The resulting Nyquist plot (imaginary impedance vs. real impedance) is analyzed. The semicircle in the high-frequency region corresponds to the charge transfer resistance (Rct), while the straight line in the low-frequency region is related to the diffusion resistance (Warburg impedance). An equivalent circuit model is often used to fit the experimental data and extract quantitative parameters.[13][14][15] The Bode plot, which shows the impedance magnitude and phase angle as a function of frequency, provides complementary information.[16][17][18][19]

Visualizing the Electrochemical Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows and the fundamental redox transformations of α- and β-Ni(OH)₂.

Caption: Experimental workflow for Ni(OH)₂ synthesis and characterization.

Caption: Redox transformation pathway of α-Ni(OH)₂.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Fabrication of β-Ni(OH)2 Particles by Alkaline Etching Layered Double Hydroxides Precursor for Supercapacitor [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

thermal decomposition of nickel dihydroxide to nickel oxide

An In-depth Technical Guide to the Thermal Decomposition of Nickel Dihydroxide to Nickel Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of this compound (Ni(OH)₂) into nickel oxide (NiO), a crucial process in the synthesis of various functional materials. This document details the reaction mechanism, kinetics, and key experimental protocols, presenting quantitative data in a clear, tabular format for ease of comparison and analysis.

Reaction Mechanism and Stoichiometry

The thermal decomposition of this compound is a chemically straightforward endothermic process, primarily involving the removal of water molecules to form nickel oxide. The overall balanced chemical equation for this reaction is:

Ni(OH)₂ (s) → NiO (s) + H₂O (g)

This process is more complex than the simple equation suggests, often occurring in multiple stages. These stages can include the initial removal of physically adsorbed or interlayer water, followed by the dehydroxylation of the nickel hydroxide lattice to form nickel oxide.[1][2][3] The exact temperature ranges and characteristics of these stages can be influenced by factors such as the crystalline phase of the Ni(OH)₂ (e.g., α-Ni(OH)₂ or β-Ni(OH)₂), particle size, morphology, and the surrounding atmosphere (e.g., air, nitrogen, vacuum).[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various studies on the thermal decomposition of this compound.

Table 1: Decomposition Temperature Ranges

| Starting Material | Atmosphere | Decomposition Temperature Range (°C) | Key Observations |

| α-Ni(OH)₂ | Air | 100 - 800 | Gradual conversion with significant changes around 300°C. Complete conversion to NiO by 800°C.[4][5] |

| β-Ni(OH)₂ | Air | 250 - 340 | Rapid decomposition of the majority of the material.[1][6] |

| Ni(OH)₂ (unspecified) | Air | 220 - 300 | Dehydroxylation to form NiO.[3] |

| Ni(OH)₂ | Nitrogen | 288 (approx. peak) | |

| Ni(OH)₂ | Hydrothermal (N₂) | ~288 (561 K) | Decomposition into green NiO.[7][8] |

Table 2: Kinetic Parameters

| Method | Atmosphere | Activation Energy (Ea) (kJ/mol) | Kinetic Model/Notes |

| Isothermal Thermogravimetry | - | 134 | First-order random nucleation model.[1][6][9] |

| Non-isothermal (Model-free) | Helium | 100 ± 4 | For the main dehydroxylation step (15-80% conversion).[2][10] |

| Non-isothermal (Doyle's model) | Air | 72 - 101 | |

| Non-isothermal (Doyle's model) | Vacuum | 89 - 110 | More crystalline precursor used.[1] |

| Hydrothermal | Nitrogen | 220 ± 25 | Rate law: α¹ᐟ³ = kc[OH⁻]t.[7][8] |

| Constant Rate Thermal Analysis | 5hPa water vapor | 286 ± 10 | |

| Multivariate Nonlinear Regression | - | Stage 1: 435 ± 9, Stage 2: 234 ± 4 | Two-stage consecutive reaction model.[10] |

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves a combination of thermal analysis, structural analysis, and morphological analysis techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature ranges of decomposition, quantify mass loss, and identify endothermic or exothermic events.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the this compound powder (typically 5-15 mg) is placed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in a thermogravimetric analyzer.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically between 2 and 22°C/min, is applied.[1]

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, often up to 600-1000°C.[4][11]

-

Atmosphere: A controlled atmosphere is maintained by purging the furnace with a specific gas (e.g., nitrogen, air, or helium) at a defined flow rate.

-

-

Data Acquisition: The instrument records the sample's mass as a function of temperature (TGA curve) and the differential heat flow between the sample and a reference (DSC curve).

-

Data Analysis: The TGA curve is analyzed to determine the onset and completion temperatures of mass loss events, corresponding to the removal of water. The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates. The DSC curve reveals whether the decomposition is endothermic (heat absorbed) or exothermic (heat released).

X-ray Diffraction (XRD)

Objective: To identify the crystallographic phases of the material before, during, and after thermal decomposition.

Methodology:

-

Sample Preparation: Samples are prepared by heating the this compound to specific temperatures within the decomposition range (as determined by TGA/DSC) and then rapidly cooling them to room temperature to "freeze" the structure at that stage.

-

Instrument Setup: The powdered sample is mounted on a sample holder in an X-ray diffractometer.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays over a range of 2θ angles. The instrument records the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., from the ICDD database) to identify the crystalline phases present (e.g., Ni(OH)₂, NiO).

Spectroscopic and Microscopic Analysis

Objective: To investigate changes in chemical bonding and morphology during the decomposition process.

Methodology:

-

Raman Spectroscopy: This technique is used to identify the vibrational modes characteristic of Ni(OH)₂ and NiO. As the conversion proceeds, the characteristic peaks of Ni(OH)₂ diminish, while those corresponding to NiO appear and intensify.[4]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the chemical states of nickel and oxygen at different stages of the thermal conversion. This can reveal the transition from Ni²⁺ in Ni(OH)₂ to Ni²⁺ in NiO.[4][5]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology, particle size, and microstructure of the nickel hydroxide precursor and the resulting nickel oxide product. They can show how the initial particle shape and size evolve during the thermal treatment.

Visualizations

Decomposition Pathway

Caption: Thermal decomposition of Ni(OH)₂ to NiO and H₂O.

Experimental Workflow

Caption: Experimental workflow for analyzing Ni(OH)₂ decomposition.

References

- 1. osti.gov [osti.gov]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Isothermal decomposition kinetics of nickel (II) hydroxide powder (Journal Article) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Solubility of Nickel(II) Hydroxide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of Nickel(II) hydroxide, Ni(OH)₂, in various solvent systems. Aimed at researchers, scientists, and professionals in drug development, this document details the dissolution behavior of Ni(OH)₂ in aqueous solutions (water, acids, bases, and complexing agents) and non-aqueous organic solvents. Quantitative solubility data are presented in tabular format for comparative analysis. Furthermore, this guide outlines a generalized experimental protocol for solubility determination and discusses the toxicological relevance of nickel, including a simplified signaling pathway associated with nickel-induced cellular stress.

Introduction

Nickel(II) hydroxide, Ni(OH)₂, is an inorganic compound appearing as a green, crystalline solid.[1] It exists in two main polymorphic forms, α-Ni(OH)₂ and β-Ni(OH)₂. The α-polymorph is known to convert to the more stable β-form in alkaline solutions.[1] The solubility of Ni(OH)₂ is a critical parameter in a wide range of applications, from its use in the electrodes of rechargeable batteries to its role as a catalyst.[1] For professionals in drug development and toxicology, understanding the dissolution and bioavailability of nickel compounds is paramount, as nickel and its compounds are classified as known human carcinogens.[2] This guide will explore the chemical principles governing its solubility in different chemical environments.

Solubility in Aqueous Systems

The solubility of Ni(OH)₂ in aqueous media is highly dependent on the pH and the presence of complexing agents.

Water

Nickel(II) hydroxide is sparingly soluble in pure water.[1][3] The dissolution in water is an equilibrium process described by the following equation:

Ni(OH)₂(s) ⇌ Ni²⁺(aq) + 2OH⁻(aq)

The low solubility is quantified by its solubility product constant (Ksp), which represents the product of the ion concentrations at equilibrium in a saturated solution.

Acidic Solutions

Ni(OH)₂ readily dissolves in acidic solutions.[1] The dissolution is a neutralization reaction where the hydroxide ions (OH⁻) from Ni(OH)₂ react with the hydrogen ions (H⁺) from the acid to form water. This consumption of hydroxide ions shifts the solubility equilibrium to the right, promoting the dissolution of the solid, as described by Le Châtelier's principle.

The overall reaction in an acidic medium is:

Ni(OH)₂(s) + 2H⁺(aq) ⇌ Ni²⁺(aq) + 2H₂O(l)

Alkaline Solutions (Sodium Hydroxide)

In alkaline solutions containing a common ion, such as sodium hydroxide (NaOH), the solubility of Ni(OH)₂ is significantly decreased. The increased concentration of hydroxide ions (OH⁻) from the NaOH shifts the solubility equilibrium to the left, favoring the precipitation of solid Ni(OH)₂. This phenomenon is known as the common ion effect. Unlike some other metal hydroxides, Ni(OH)₂ is not amphoteric and does not dissolve in excess strong base.

Ammonia Solutions

Nickel(II) hydroxide dissolves in aqueous ammonia due to the formation of the highly stable and soluble hexaamminenickel(II) complex ion, [Ni(NH₃)₆]²⁺. Ammonia acts as a Lewis base (ligand), complexing with the Ni²⁺ ion. This complexation removes Ni²⁺ ions from the solution, which, according to Le Châtelier's principle, pulls the solubility equilibrium to the right, causing more Ni(OH)₂ to dissolve.

The net ionic equation for this process is:

Ni(OH)₂(s) + 6NH₃(aq) ⇌ [Ni(NH₃)₆]²⁺(aq) + 2OH⁻(aq)

Quantitative Solubility Data

The following tables summarize the quantitative solubility data for β-Ni(OH)₂ at standard conditions (25 °C, 1 atm) unless otherwise noted.

Table 1: Solubility Product and Molar Solubility in Water

| Parameter | Value | Reference |

| Solubility Product (Ksp) | 6.0 x 10⁻¹⁶ | [brainly.com/question/42379357] |

| Molar Solubility in Water | ~7.9 x 10⁻⁶ mol/L | Calculated from Ksp |

| Solubility in Water (g/L) | ~0.0015 g/L | [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEDBH5VVVxibC5qkwYnZdCXRz8c0CBqoWbFEMSpH1ekwfmRsyOa48AP2NUf8BKMDtWURTiGS1-bmXvFse9Me6HVbNM0spPxAg2Chn0GYAdEEtuYtN8dTJn45rU249OB1Zq8PHG8emDMtiqqfGL] |

Table 2: Molar Solubility in Different Aqueous Solvents

| Solvent | Molar Solubility of Ni(OH)₂ (mol/L) | Remarks |

| Pure Water | ~7.9 x 10⁻⁶ | Sparingly soluble. |

| 0.1 M HCl | High | Readily dissolves due to neutralization. |

| 0.1 M NaOH | ~2.0 x 10⁻¹³ | Solubility is suppressed by the common ion effect.[4] |

| 0.3 M NH₃ | Significantly Increased | Dissolves via formation of [Ni(NH₃)₆]²⁺ complex. |

Solubility in Organic Solvents

As a polar, ionic inorganic compound, Nickel(II) hydroxide is generally considered insoluble in non-polar or weakly polar organic solvents such as hydrocarbons, ethers, and chlorinated hydrocarbons. Its solubility in polar organic solvents like methanol and ethanol is also extremely low. This behavior is consistent with the chemical principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.

Experimental Determination of Solubility

The solubility of a sparingly soluble salt like Ni(OH)₂ can be determined through several experimental methods. A common approach involves preparing a saturated solution and measuring the equilibrium concentration of the metal ion.

Generalized Experimental Protocol

-

Preparation of Saturated Solution: An excess amount of solid Ni(OH)₂ is added to the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant temperature for an extended period to ensure that equilibrium is reached between the solid and the dissolved ions.

-

Phase Separation: The solid and liquid phases are separated. This is typically achieved by filtration through a fine-pore membrane filter or by centrifugation.

-

Analysis of the Aqueous Phase: The concentration of dissolved Ni²⁺ in the clear supernatant or filtrate is determined using a suitable analytical technique. Common methods include:

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis for high sensitivity and accuracy.

-

UV-Vis Spectrophotometry after complexation with a coloring agent like dimethylglyoxime.

-

pH Measurement: For solubility in pure water, the equilibrium pH can be used to calculate the [OH⁻] concentration, from which the [Ni²⁺] and Ksp can be derived.[5]

-

-

Calculation: The molar solubility is calculated from the measured Ni²⁺ concentration.

Experimental Workflow Diagram

Caption: General experimental workflow for solubility determination.

Logical Flow of Ni(OH)₂ Dissolution

The dissolution behavior of Ni(OH)₂ is dictated by the chemical properties of the solvent system. The following diagram illustrates the logical pathways of dissolution.

Caption: Dissolution pathways of Ni(OH)₂ in different aqueous systems.

Toxicological Relevance and Signaling

For drug development professionals, understanding the cellular impact of leached metal ions is crucial. Nickel compounds are recognized as human carcinogens, with toxicity linked to their ability to generate reactive oxygen species (ROS) and interfere with cellular signaling.[2] The dissolution of Ni(OH)₂ in biological fluids can release Ni²⁺ ions, initiating a cascade of toxic effects.

A simplified pathway for nickel-induced cellular toxicity involves the generation of oxidative stress and the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that regulates genes involved in tumor progression.

Caption: Simplified pathway of Ni²⁺ induced cellular toxicity.

Conclusion

The solubility of Nickel(II) hydroxide is not a simple constant but is dynamically influenced by its chemical environment. It is sparingly soluble in water, a behavior that is drastically altered by pH and the presence of complexing agents. While acids readily dissolve Ni(OH)₂ through neutralization, its solubility is suppressed in strong alkalis due to the common ion effect. Ligands such as ammonia significantly enhance solubility by forming stable aqueous complexes. In contrast, its solubility in organic solvents is negligible. This detailed understanding of solubility is essential for controlling its reactivity in industrial processes and for assessing its bioavailability and toxicological risk in biological and environmental systems.

References

band gap energy of nickel dihydroxide thin films

An In-depth Technical Guide to the Band Gap Energy of Nickel Dihydroxide Thin Films

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the band gap energy of this compound (Ni(OH)₂) thin films, a critical parameter influencing their optical and electronic properties. Understanding and controlling the band gap is essential for tailoring Ni(OH)₂ thin films for various applications, including electrochromic devices, supercapacitors, and potentially in the realm of biosensors, which may be of interest to the drug development field. This document details the synthesis of Ni(OH)₂ thin films, the characterization of their band gap, and the factors that influence this fundamental property.

Quantitative Data Summary

The is highly dependent on the crystalline phase (α-Ni(OH)₂ or β-Ni(OH)₂) and the synthesis conditions. The following table summarizes the reported band gap values for Ni(OH)₂ thin films prepared by various methods.

| Crystalline Phase | Synthesis Method | Substrate | Band Gap (eV) | Reference(s) |

| α-Ni(OH)₂ | Chemical Precipitation | Not specified (nanoparticles) | 2.54 | [1] |

| α-Ni(OH)₂ | Chemical Precipitation | Not specified (nanoparticles) | 2.64 - 2.74 | [2] |

| β-Ni(OH)₂ | Chemical Bath Deposition | Stainless Steel/Glass | 3.95 | |

| Mixed α and β | Chemical Bath Deposition | Stainless Steel | Not specified | [3] |

| Ni(OH)₂ (unspecified) | Electrochemical Deposition | Stainless Steel | Not specified | |

| Ni(OH)₂ (precursor to NiO) | Drop–Dry Deposition | ITO glass | Not specified directly for Ni(OH)₂, 3.4 for resulting NiO |

Experimental Protocols

Synthesis of β-Ni(OH)₂ Thin Films via Chemical Bath Deposition (CBD)

This protocol describes a common method for the synthesis of β-Ni(OH)₂ thin films with a honeycomb-like morphology.

Materials:

-

Nickel nitrate (Ni(NO₃)₂)

-

Aqueous ammonia (NH₄OH)

-

Substrates (e.g., stainless steel, glass)

-

Deionized water

Procedure:

-

Prepare a solution of nickel nitrate in deionized water.

-

Add aqueous ammonia as a complexing agent. The decomposition of the ammonia-complexed nickel ions at elevated temperatures leads to the formation of Ni(OH)₂.

-

Immerse the cleaned substrates vertically in the solution.

-

Heat the bath to the desired temperature (e.g., 333 K) and maintain for a specific duration to allow for film deposition.

-

After the deposition time, remove the substrates from the bath, rinse with deionized water, and dry in air.

Synthesis of Ni(OH)₂ Thin Films via Electrochemical Deposition

This method allows for the deposition of Ni(OH)₂ films on conductive substrates.

Materials:

-

Nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) or Nickel Nitrate (Ni(NO₃)₂)

-

Conductive substrate (e.g., stainless steel, ITO-coated glass)

-

Counter electrode (e.g., platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Electrolyte solution (e.g., 1 M KOH)

-

Potentiostat/Galvanostat

Procedure:

-

Prepare an aqueous solution of the nickel salt precursor (e.g., 0.1 M nickel acetate).[4]

-

Set up a three-electrode electrochemical cell with the substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode.

-

Immerse the electrodes in the electrolyte solution.

-

Apply a constant potential or current for a set duration to deposit the Ni(OH)₂ film on the working electrode.

-

After deposition, rinse the film with deionized water and dry.

Determination of the Optical Band Gap

The optical band gap of Ni(OH)₂ thin films is typically determined from UV-Vis absorption spectroscopy data using a Tauc plot.

Procedure:

-

Record the absorbance spectrum of the Ni(OH)₂ thin film using a UV-Vis spectrophotometer.

-

Calculate the absorption coefficient (α) from the absorbance (A) and the film thickness (t) using the formula: α = 2.303 * A / t.

-

The relationship between the absorption coefficient and the incident photon energy (hν) for a direct band gap semiconductor is given by the Tauc relation: (αhν)² = A(hν - E_g), where A is a constant and E_g is the optical band gap.

-

Plot (αhν)² on the y-axis versus the photon energy (hν) on the x-axis.

-

Extrapolate the linear portion of the plot to the x-axis (where (αhν)² = 0). The intercept on the x-axis gives the value of the optical band gap (E_g).

Visualizations

Caption: Experimental workflow for the synthesis and characterization of β-Ni(OH)₂ thin films via Chemical Bath Deposition.

Caption: Experimental workflow for the synthesis and characterization of Ni(OH)₂ thin films via Electrochemical Deposition.

Caption: Factors influencing the .

References

Nickel Dihydroxide: Chemical Formula and Molar Mass

Nickel dihydroxide is an inorganic compound with the chemical formula Ni(OH)₂ . It is also sometimes represented as H₂NiO₂[1][2][3][4]. This compound is of significant interest in materials science and electrochemistry, particularly for its application in battery manufacturing and as a catalyst.

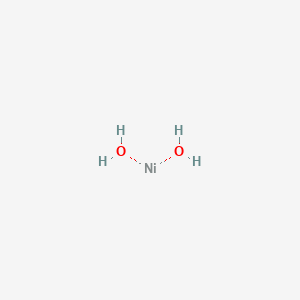

Chemical Structure and Formula

The chemical formula Ni(OH)₂ indicates that each formula unit of this compound consists of one nickel cation (Ni²⁺) and two hydroxide anions (OH⁻). The nickel atom is in the +2 oxidation state.

Molar Mass

The molar mass of this compound can be determined by summing the atomic masses of its constituent atoms. Based on the chemical formula Ni(OH)₂, the molar mass is calculated as follows:

| Element | Symbol | Quantity | Molar Mass ( g/mol ) | Total Molar Mass ( g/mol ) |

| Nickel | Ni | 1 | 58.6934[5][6][7][8] | 58.6934 |

| Oxygen | O | 2 | ~16.00[9][10][11][12][13] | 32.00 |

| Hydrogen | H | 2 | ~1.008[14][15][16][17][18] | 2.016 |

| Total | ~92.71 |

The experimentally determined and commonly cited molar mass of this compound is approximately 92.71 g/mol [3][19] or 92.708 g/mol [1][2].

While this guide provides the fundamental chemical information for this compound, the creation of an in-depth technical whitepaper with detailed experimental protocols and complex visualizations is beyond the scope of this format. Such a document would require extensive literature review and data compilation specific to the research interests of the intended audience.

References

- 1. This compound | H2NiO2 | CID 61534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. This compound [webbook.nist.gov]

- 5. webqc.org [webqc.org]

- 6. Molecular weight of Ni [convertunits.com]

- 7. Ni (Nickel) - molar and relative molecular mass [your-online.ru]

- 8. Nickel | Ni | CID 935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Hydrogen - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. nickelconsortia.eu [nickelconsortia.eu]

An In-depth Technical Guide to Theophrastite (β-Ni(OH)₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of theophrastite, the naturally occurring mineral form of nickel(II) hydroxide, Ni(OH)₂. Its synthetic analogue, β-Ni(OH)₂, is of significant interest in various fields, including materials science, catalysis, and electrochemistry. For drug development professionals, understanding the behavior of nickel-containing compounds at a cellular level is crucial for toxicology and biocompatibility studies. This document outlines the core physicochemical properties of theophrastite, detailed experimental protocols for its synthesis and characterization, and explores its interaction with key biological signaling pathways.

Physicochemical and Crystallographic Properties

Theophrastite is an emerald-green mineral belonging to the brucite group.[1] Its properties are summarized in the tables below, providing a foundational dataset for researchers.

Table 1: General and Physical Properties of Theophrastite

| Property | Value |

| Chemical Formula | Ni(OH)₂ |

| Color | Emerald Green |

| Lustre | Vitreous to Silky |

| Streak | Light Green |

| Hardness (Mohs) | 3.5 |

| Density (g/cm³) | 4.00 (measured), 3.95 (calculated) |

| Cleavage | Perfect on {0001} |

| Fracture | Conchoidal |

| Morphology | Platy, fibrous, botryoidal crusts |

Table 2: Crystallographic Data for Theophrastite

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P-3m1 |

| Unit Cell (Å) | a = 3.131, c = 4.608 |

| Formula Units (Z) | 1 |

Table 3: Optical Properties of Theophrastite

| Property | Value |

| Type | Uniaxial (+) |

| Refractive Indices | nω = 1.759, nε = 1.760 |

| Birefringence | Very Weak |

| Pleochroism | Weak |

Geological Occurrence

Theophrastite was first identified in the Vermion region of northern Greece.[2] It is typically found in serpentinites and chromitites.[3] Associated minerals include magnetite, chromite, millerite, vesuvianite, and chlorite.[3]

Experimental Protocols

The synthesis of theophrastite in a laboratory setting involves the preparation of its synthetic equivalent, β-Ni(OH)₂. The following are detailed protocols for its synthesis and characterization.

Synthesis of β-Ni(OH)₂ via Precipitation

This method is a common and straightforward approach for producing nickel(II) hydroxide.

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Beakers, graduated cylinders, magnetic stirrer, and filtration apparatus

Procedure:

-

Prepare a 0.5 M solution of a nickel(II) salt (e.g., dissolve 13.14 g of NiSO₄·6H₂O in 100 mL of deionized water).

-

Prepare a 1.0 M solution of NaOH (dissolve 4.00 g of NaOH in 100 mL of deionized water).

-

Heat the nickel salt solution to 60-70°C while stirring continuously on a magnetic stirrer.

-

Slowly add the NaOH solution dropwise to the heated nickel salt solution. A pale green precipitate of Ni(OH)₂ will form immediately.

-

Continue stirring the mixture for 1-2 hours at the elevated temperature to allow for crystal growth and aging of the precipitate.

-

Allow the precipitate to cool to room temperature and then collect it by vacuum filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

-

Dry the collected powder in a vacuum oven at 60-80°C for 12-24 hours.

Synthesis of β-Ni(OH)₂ via Hydrothermal Method

The hydrothermal method allows for better control over the crystallinity and morphology of the resulting particles.

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Urea (CO(NH₂)₂) or Ammonia solution (NH₄OH)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Dissolve a specific amount of nickel nitrate and urea in deionized water. For example, dissolve 0.818 g of Ni(NO₃)₂·6H₂O and 0.496 g of urea in 50 mL of deionized water.[4]

-

Transfer the solution into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to a temperature between 120°C and 180°C for a duration of 12-24 hours.

-

After the reaction, allow the autoclave to cool down naturally to room temperature.

-

Collect the resulting precipitate by centrifugation or filtration.

-

Wash the product thoroughly with deionized water and ethanol to remove any residual reactants.

-

Dry the final product in a vacuum oven at 60°C overnight.

Characterization Techniques

3.3.1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized Ni(OH)₂.

-

Sample Preparation: A small amount of the dried powder is gently pressed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 10° to 80°.

-

Analysis: The obtained diffraction peaks are compared with standard reference patterns (e.g., JCPDS card no. 14-0117 for β-Ni(OH)₂) to confirm the hexagonal phase of theophrastite.

3.3.2. Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and particle size of the synthesized material.

-

Sample Preparation: A small amount of the powder is dispersed onto a carbon tape mounted on an aluminum stub. The sample is then sputter-coated with a thin layer of gold or platinum to make it conductive.

-

Imaging: The sample is imaged at various magnifications to observe the shape and size distribution of the particles.

3.3.3. Transmission Electron Microscopy (TEM)

TEM provides higher resolution imaging of the material's morphology, crystal structure, and lattice fringes.

-

Sample Preparation: A very dilute suspension of the powder in ethanol is prepared and sonicated for several minutes. A drop of the suspension is then placed onto a carbon-coated copper grid and allowed to dry.

-

Imaging: The grid is then analyzed in a transmission electron microscope. Selected area electron diffraction (SAED) can also be performed to confirm the single-crystalline nature of the particles.

Interaction with Biological Signaling Pathways

While direct studies on theophrastite's interaction with cellular signaling are limited, the effects of nickel ions (Ni²⁺), which would be the biologically active component, have been investigated. Nickel is known to be immunotoxic and can induce inflammatory responses.[1] Two key signaling pathways affected by nickel are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Nickel-Induced Inflammatory Signaling

Nickel ions can activate inflammatory responses in macrophages and other immune cells. This activation involves the generation of reactive oxygen species (ROS) and the subsequent activation of downstream signaling cascades.

Caption: Nickel-induced inflammatory signaling pathway.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of β-Ni(OH)₂.

Caption: Workflow for β-Ni(OH)₂ synthesis & characterization.

Conclusion

This technical guide provides essential data and methodologies for the study of theophrastite and its synthetic counterpart, β-Ni(OH)₂. The detailed physicochemical data, comprehensive experimental protocols, and insights into relevant biological pathways offer a solid foundation for researchers and professionals in materials science and drug development. A thorough understanding of these aspects is critical for advancing research and applications related to this important nickel compound.

References

- 1. Immunotoxicity of nickel: Pathological and toxicological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Supersaturation-controlled morphology and phase evolution of NiCo LDH in controllable and continuous flow synthesis | PLOS One [journals.plos.org]

- 3. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fabrication of β-Ni(OH)2 Particles by Alkaline Etching Layered Double Hydroxides Precursor for Supercapacitor [frontiersin.org]

Methodological & Application

Hydrothermal Synthesis of Nickel Dihydroxide Nanorods: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the hydrothermal synthesis of nickel dihydroxide (Ni(OH)₂) nanorods. These nanostructures are of significant interest for a wide range of applications, including energy storage, catalysis, and as precursors for other nanomaterials. The protocols outlined herein are designed to be reproducible and adaptable for various research and development needs.

Introduction

This compound (Ni(OH)₂) is a layered material that exists in two main polymorphs: α-Ni(OH)₂ and β-Ni(OH)₂. The hydrothermal synthesis method is a versatile and cost-effective approach for producing well-defined Ni(OH)₂ nanostructures, including nanorods, by controlling key reaction parameters such as temperature, pH, and the use of structure-directing agents.[1] The resulting nanorods exhibit unique physicochemical properties that make them suitable for various high-performance applications.

Applications

Ni(OH)₂ nanorods are promising materials for several advanced applications:

-

Supercapacitors: Their high theoretical specific capacitance and well-defined nanostructure make them excellent candidates for electrode materials in supercapacitors, contributing to high energy and power densities.[2][3][4][5][6]

-

Catalysis: The high surface area and reactive facets of Ni(OH)₂ nanorods make them effective catalysts for various chemical transformations.

-

Battery Electrodes: Nickel hydroxide is a key component in the positive electrodes of nickel-cadmium (Ni-Cd) and nickel-metal hydride (Ni-MH) batteries.[7]

-

Precursors for NiO Nanostructures: Ni(OH)₂ nanorods can be thermally decomposed to produce nickel oxide (NiO) nanorods, which have applications in gas sensing, magnetic materials, and catalysis.[8]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the hydrothermal synthesis of Ni(OH)₂ nanorods.

Materials

-

Nickel (II) salt precursor (e.g., Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), Nickel sulfate hexahydrate (NiSO₄·6H₂O), Nickel chloride hexahydrate (NiCl₂·6H₂O))

-

Alkaline solution (e.g., Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Ammonia solution (NH₃·H₂O))

-

Deionized (DI) water

-

Ethanol

-

Optional: Surfactant or structure-directing agent (e.g., Cetyltrimethylammonium bromide (CTAB), Sodium dodecyl sulfate (SDS))

Equipment

-

Teflon-lined stainless-steel autoclave

-

Laboratory oven

-

Magnetic stirrer with heating plate

-

pH meter

-

Centrifuge

-

Beakers, graduated cylinders, and other standard laboratory glassware

Synthesis Protocol

A generalized procedure for the hydrothermal synthesis of Ni(OH)₂ nanorods is provided below. The specific parameters can be adjusted to control the morphology and properties of the final product.

1. Precursor Solution Preparation:

- Dissolve a calculated amount of the nickel (II) salt precursor in deionized water to achieve the desired concentration (typically in the range of 0.1 M to 1.0 M).

- Stir the solution until the salt is completely dissolved.

2. pH Adjustment:

- Slowly add the alkaline solution dropwise to the nickel salt solution while stirring continuously.

- Monitor the pH of the solution using a pH meter. Adjust the pH to a value between 9 and 10, as this range has been found to be optimal for the formation of nanorods.[1]

3. Hydrothermal Reaction:

- Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.

- Seal the autoclave and place it in a laboratory oven.

- Heat the autoclave to a temperature between 180°C and 200°C.[1]

- Maintain the temperature for a specific duration, typically ranging from 6 to 24 hours.

4. Product Recovery and Purification:

- After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

- Collect the precipitate by centrifugation.

- Wash the collected product several times with deionized water and ethanol to remove any unreacted reagents and byproducts.

- Dry the final product in an oven at 60-80°C for several hours.

Data Presentation

The following tables summarize the typical physical and electrochemical properties of hydrothermally synthesized Ni(OH)₂ nanostructures reported in the literature.

Table 1: Physical Properties of Hydrothermally Synthesized Ni(OH)₂ Nanostructures

| Parameter | Typical Value Range | Characterization Technique |

| Morphology | Nanorods, Nanosheets, Nanoflowers | SEM, TEM |

| Crystal Phase | α-Ni(OH)₂, β-Ni(OH)₂ | XRD |

| BET Surface Area | 100 - 200 m²/g | Nitrogen Adsorption-Desorption |

| Pore Size | 10 - 50 nm | BJH Analysis |

Table 2: Electrochemical Performance of Ni(OH)₂ Nanostructure-Based Supercapacitor Electrodes

| Parameter | Reported Value | Conditions |

| Specific Capacitance | 800 - 2800 F/g | Three-electrode setup, various current densities |

| Energy Density | ~25 Wh/kg | Asymmetric supercapacitor configuration |

| Power Density | >4500 W/kg | Asymmetric supercapacitor configuration |

| Cycle Stability | >90% retention after thousands of cycles | Galvanostatic charge-discharge cycling |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the hydrothermal synthesis of Ni(OH)₂ nanorods.

Influence of Synthesis Parameters

The morphology of the resulting Ni(OH)₂ nanostructures is highly dependent on the synthesis parameters. The following diagram illustrates the logical relationship between key parameters and the final product morphology.

References

- 1. researchgate.net [researchgate.net]

- 2. One step synthesis of Ni/Ni(OH)2 nano sheets (NSs) and their application in asymmetric supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Nanoflower Ni(OH) 2 grown in situ on Ni foam for high-performance supercapacitor electrode materials - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE01036K [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 3D β-Ni(OH)2 nanowires/RGO composite prepared by phase transformation method for superior electrochemical performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Nickel Dihydroxide as a Positive Electrode Material in Ni-MH Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nickel dihydroxide (Ni(OH)₂) as a positive electrode material for Nickel-Metal Hydride (Ni-MH) batteries. This document includes detailed experimental protocols for the synthesis of β-nickel dihydroxide, fabrication of the positive electrode, and electrochemical characterization. Quantitative performance data is summarized for comparative analysis, and key processes are visualized through diagrams.

Introduction

This compound is a critical component in the positive electrode of Ni-MH batteries, directly influencing the battery's storage capacity, cycle life, and overall performance. The electrochemical reactions at the nickel hydroxide electrode involve the reversible oxidation and reduction of nickel between its +2 and +3 oxidation states.[1] Specifically, during charging, Ni(OH)₂ is oxidized to nickel oxyhydroxide (NiOOH), and during discharge, the reverse reaction occurs. The performance of the Ni-MH battery is largely dependent on the physical and chemical properties of the this compound used, including its crystal structure, particle size, and morphology.

Experimental Protocols

Synthesis of β-Nickel Dihydroxide Powder